Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

Catalog No.
S1480697
CAS No.
100929-45-1
M.F
C14H12N7NaO2
M. Wt
333.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}...

CAS Number

100929-45-1

Product Name

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

IUPAC Name

sodium;4-[(2,4-diaminopteridin-6-yl)methylamino]benzoate

Molecular Formula

C14H12N7NaO2

Molecular Weight

333.28 g/mol

InChI

InChI=1S/C14H13N7O2.Na/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);/q;+1/p-1

InChI Key

NDXULQWYAMJQGC-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is a chemical compound with the molecular formula C₁₄H₁₂N₇NaO₂. It is characterized by its structural components, which include a pteridine moiety and a benzoate group. This compound is notable for its role as an antimetabolite, particularly in the context of folic acid metabolism. The presence of the 2,4-diaminopteridin-6-yl group suggests potential interactions with enzymes involved in nucleotide synthesis, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate can be attributed to its functional groups. It can participate in various reactions typical for amines and carboxylic acids, such as:

  • Acid-Base Reactions: The carboxylate group can act as a base, forming salts with acids.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic attacks on electrophiles, facilitating the formation of new bonds.
  • Hydrolysis: Under appropriate conditions, it may undergo hydrolysis to yield the corresponding benzoic acid derivative and amine.

These reactions are essential for understanding its behavior in biological systems and potential therapeutic applications .

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate exhibits significant biological activity as an antimetabolite of folic acid. It interferes with the synthesis of nucleotides by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. This mechanism positions it as a potential therapeutic agent in cancer treatment and other proliferative diseases. Its ability to mimic folic acid allows it to compete for binding sites on relevant enzymes, leading to reduced cellular replication rates .

The synthesis of sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate typically involves multi-step organic reactions:

  • Formation of the Pteridine Core: Starting from commercially available pteridine derivatives, reactions such as alkylation or acylation can be employed.
  • Coupling Reaction: The pteridine derivative is then coupled with a benzoic acid derivative under conditions that favor amide bond formation.
  • Sodium Salification: The final step involves neutralizing the compound with sodium hydroxide or sodium carbonate to form the sodium salt.

These methods highlight the complexity and precision required in synthesizing this compound for research and therapeutic purposes .

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate has several applications:

  • Anticancer Agent: Its primary application lies in oncology as a chemotherapeutic agent due to its ability to inhibit DNA synthesis.
  • Research Tool: It serves as a model compound in studies investigating folate metabolism and enzyme inhibition.
  • Pharmaceutical Development: The compound is explored for developing new drugs targeting folate-dependent pathways in various diseases.

These applications underscore its significance in both clinical and research settings .

Interaction studies involving sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate focus on its binding affinity to enzymes such as dihydrofolate reductase and other related targets. These studies often employ techniques like:

  • Molecular Docking: To predict binding interactions at the molecular level.
  • Enzyme Kinetics: To assess inhibitory effects on target enzymes.
  • Cell Culture Assays: To evaluate cytotoxicity and therapeutic efficacy in cancer cell lines.

Such studies provide insights into its mechanism of action and potential side effects when used therapeutically .

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate shares structural similarities with several other compounds that also function as antimetabolites or inhibitors of folate metabolism. Here are some similar compounds:

Compound NameStructure SimilarityUnique Features
MethotrexatePteridine coreStronger inhibition of dihydrofolate reductase
PralatrexateSimilar pteridine structureEnhanced selectivity towards cancer cells
5-FluorouracilPyrimidine derivativeIncorporates fluorine for increased reactivity
AminopterinPteridine coreUsed primarily in pediatric leukemia treatment

These comparisons highlight sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate's unique position within this class of compounds due to its specific structural features and biological activities .

Pteridine Core Functionalization Strategies

The pteridine core is synthesized via the Gabriel–Isay condensation, which involves reacting 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds. For example, 2,4-diamino-6-methylpteridine serves as a critical intermediate, prepared by nitrosation and subsequent reduction of 2-acetylamino-4-hydroxy-6-methylpteridine. Microwave-assisted condensation methods improve regioselectivity, favoring 6-substituted products with 85–90% yields under optimized conditions (60°C, 30 min).

A key challenge lies in stabilizing the reactive pyrimidine intermediates. The use of glacial acetic acid as a solvent during bromination steps prevents undesired side reactions, as demonstrated in the synthesis of 2-acetylamino-4-hydroxy-6-methylpteridine perbromide. This intermediate’s instability necessitates immediate use in subsequent amination steps to avoid decomposition.

Regioselective Amination at C2 and C4 Positions

Regioselective amination is achieved through nucleophilic displacement reactions. The 2-methylthio group in 4-amino-6-chloro-2-methylthiopyrimidine (14) is displaced by secondary amines like 1-methylpiperazine in ethanol at reflux, yielding 2-(4-methylpiperazin-1-yl)-5-nitrosopyrimidine (17a–f) with 57–68% efficiency. The C4 position is functionalized via SNAr reactions, where chloro or nitro groups are replaced by benzylamines or heteroarylmethylamines under basic conditions (pH 10–11).

Critical parameters for regioselectivity:

  • Temperature: Reactions at 80–90°C favor C2 amination over C4.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at C4.
  • Leaving group reactivity: Nitro groups at C5 direct amination to C4 via resonance stabilization.

Reductive Alkylation for Methylamino Bridge Formation

The methylamino bridge (–CH2–NH–) connecting the pteridine and benzoate moieties is formed via reductive amination. In a representative procedure, 2-acetylamino-4-hydroxy-6-methylpteridine perbromide reacts with para-aminobenzoylglutamic acid at pH 11, followed by sodium borohydride reduction to yield the methylamino-linked product.

Optimization insights:

  • pH control: Maintaining pH 10–11 prevents imine hydrolysis and ensures >90% conversion.
  • Stoichiometry: A 4.75:1 molar ratio of para-aminobenzoylglutamic acid to pteridine perbromide maximizes yield (70.5% purity).
  • Catalyst selection: Palladium-on-carbon (5% w/w) under hydrogen (1 atm) reduces reaction time to 2 hours compared to 12 hours with NaBH4.

Carboxylation and Sodium Salt Formation Dynamics

The final carboxylation step involves saponification of the methyl ester intermediate using 4N NaOH, followed by acidification to pH 3.5 with HCl to precipitate crude pteroic acid. Recrystallization as the sodium salt is achieved by dissolving the acid in water at pH 13 and reprecipitating at pH 8.1, yielding 98.5% pure product.

Key observations:

  • Solvent effects: Aqueous NaOH (8 L per 20 g crude acid) ensures complete dissolution of intermediates.
  • Temperature sensitivity: Heating above 50°C during acidification degrades the product, necessitating ice-water quenching.

Role in Transition Metal-Mediated Cross-Coupling Reactions

The pteridinyl-benzoate framework of sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate enables its participation as a ligand in palladium-catalyzed cross-coupling reactions. The diaminopteridinyl moiety acts as a π-deficient heterocycle, coordinating to palladium through its nitrogen atoms to stabilize intermediates during oxidative addition and reductive elimination steps [2]. For example, in Suzuki-Miyaura couplings involving 2,4-dichloropyridines, analogous N-heterocyclic carbene (NHC) ligands derived from pteridine derivatives have demonstrated exceptional C4-selectivity (~10:1) at room temperature [2]. This selectivity arises from steric shielding of the C2 position by the bulky pteridinyl group, directing coupling partners to the more accessible C4 site.

The sodium benzoate component further enhances solubility in polar aprotic solvents, facilitating homogeneous catalysis. Comparative studies show that substituting the carboxylate counterion (e.g., potassium or cesium) alters reaction kinetics, with sodium providing optimal charge dispersion for substrate binding [2]. A representative catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C–Cl bond of 2,4-dichloropyridine, stabilized by η²-coordination from the pteridinyl nitrogen atoms.
  • Transmetallation: The organoboron reagent transfers its organic group to palladium, with the benzoate group stabilizing the Pd(II) intermediate via electrostatic interactions.
  • Reductive Elimination: The coupled product dissociates, regenerating the Pd(0) catalyst [2].

This mechanism is corroborated by density functional theory (DFT) calculations, which highlight reduced activation barriers (~15 kcal/mol) for C4-functionalization compared to conventional C2 pathways [2].

Ligand Design for Asymmetric Catalysis

The compound’s chiral pteridinyl backbone and flexible methylamino linker make it a versatile scaffold for asymmetric catalysis. Substitutions at the C6 position of the pteridine ring (e.g., methyl or aryl groups) induce helical chirality, which propagates through the benzoate moiety to create enantioselective environments at the metal center [2]. In allylic alkylation reactions, derivatives of this ligand achieve enantiomeric excesses (ee) exceeding 90% for quaternary carbon formation, surpassing traditional phosphine-based systems.

Key design principles include:

  • Steric Tuning: Bulky substituents at C2 and C4 of the pteridine enforce a rigid "pocket" around the metal, discriminating between prochiral faces of substrates.
  • Electronic Modulation: The electron-donating amino groups at C2 and C4 raise the highest occupied molecular orbital (HOMO) energy of the ligand, enhancing π-backdonation to palladium and accelerating oxidative addition [2].

A comparative analysis of ligand performance is shown below:

Ligand StructureReaction Typeee (%)Yield (%)
Pteridinyl-benzoate (C6-methyl)Allylic alkylation9285
PPh₃Allylic alkylation4578
BINAPSuzuki-Miyaura coupling8890

These results underscore the superiority of pteridinyl-based ligands in stereocontrol, particularly for hindered substrates [2].

Electronic Effects on Catalytic Cycle Participation

The electronic properties of sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate profoundly influence its catalytic behavior. The pteridinyl system’s electron-deficient nature polarizes the palladium–ligand bond, increasing the electrophilicity of the metal center and accelerating transmetallation with nucleophilic reagents [2]. Conversely, the benzoate’s carboxylate group donates electron density via resonance, stabilizing high-oxidation-state intermediates (e.g., Pd(II)) and mitigating catalyst decomposition.

Spectroscopic studies reveal distinct electronic effects:

  • UV-Vis Spectroscopy: A bathochromic shift (~30 nm) in the Pd–ligand charge-transfer band confirms enhanced π-conjugation between the pteridine and metal [2].
  • Cyclic Voltammetry: The ligand lowers the Pd(II)/Pd(0) reduction potential by 0.2 V compared to triphenylphosphine, favoring catalytic turnover under milder conditions [2].

These electronic traits enable the compound to participate in redox-neutral processes, such as dehydrogenative couplings, without requiring external oxidants. For instance, in the synthesis of biaryl compounds, the ligand facilitates C–H activation at ambient temperature, achieving turnover numbers (TON) exceeding 10⁴ [2].

Dihydropteroate Synthase Inhibition Profiling

Dihydropteroate synthase represents a critical enzymatic target in the bacterial folate biosynthesis pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with para-aminobenzoic acid to form 7,8-dihydropteroate [1] [2]. The enzyme follows a strictly ordered sequential mechanism, with the pterin substrate binding first, followed by para-aminobenzoic acid [3]. Computational studies utilizing hybrid quantum mechanics/molecular mechanics methods have elucidated that the catalytic mechanism proceeds through an SN1 process, with the rate-determining step being carbon-oxygen bond breaking to generate a carbocation intermediate [1] [2].

The enzyme exhibits a triose phosphate isomerase barrel fold with extensive loop regions that play crucial roles in substrate recognition and the formation of the mandatory ternary complex [4]. Crystal structure analysis of dihydropteroate synthase from Streptococcus pneumoniae at 1.90 Å resolution has revealed that the active site is surrounded by flexible loop regions that undergo conformational changes during substrate binding [4]. The pterin binding pocket is highly conserved across bacterial species, presenting opportunities for the development of broad-spectrum antimicrobial agents [5].

Competitive inhibition studies have demonstrated that sulfonamide compounds function as dead-end substrate analogs, competing directly with para-aminobenzoic acid for binding to the enzyme [1] [6]. The inhibition constant values for sulfonamides typically range from micromolar to millimolar concentrations, which is significantly higher than the picomolar to nanomolar range observed for dihydrofolate reductase inhibitors [3] [6]. This difference in binding affinity reflects the distinct structural requirements for optimal interaction with each enzyme's active site.

Recent structural studies have identified pterin-based inhibitors that bypass sulfonamide resistance by targeting the pterin binding site rather than the para-aminobenzoic acid binding site [3] [7]. These compounds have demonstrated inhibitory activity against Bacillus anthracis dihydropteroate synthase, with crystal structures revealing how these inhibitors engage the pterin binding pocket through specific hydrogen bonding interactions [3] [7]. The binding mode analysis has shown that effective pterin-site inhibitors must maintain the planar pteridine ring system while incorporating additional functional groups that can form stabilizing interactions with conserved amino acid residues [3].

Folate Pathway Modulation in Microbial Systems

The bacterial folate synthesis pathway represents a complex biochemical network involving multiple enzymatic steps, beginning with guanosine triphosphate cyclohydrolase I and culminating in the formation of tetrahydrofolate cofactors [8] [9]. Microbial folate production capabilities vary significantly across different bacterial phyla, with genomic analysis revealing that only 13.3% of human intestinal microbial genomes contain complete de novo folate synthesis pathways [10]. The remaining bacterial populations require folate intermediates or precursors from other microorganisms or dietary sources, creating a complex interdependent ecosystem for folate metabolism [10].

Dihydrofolate reductase, the final enzyme in the bacterial folate synthesis pathway, catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of dihydrofolate to tetrahydrofolate [11] [12]. Kinetic characterization studies have revealed that bacterial dihydrofolate reductase follows a sequential steady-state random mechanism, with nicotinamide adenine dinucleotide phosphate binding preferentially occurring first [11]. The enzyme exhibits a pH-dependent activity profile, with an ionizable group having a pKa value of approximately 7.0 being critical for catalytic function [11].

The folate pathway demonstrates remarkable metabolic flexibility in microbial systems, with alternative pathways available when primary enzymes are inhibited [10] [6]. For instance, when dihydrofolate reductase is inhibited by antifolate compounds, some bacterial species can upregulate alternative folate-salvage pathways or increase expression of folate transport systems [6]. This metabolic plasticity contributes to the development of antifolate resistance and necessitates combination therapy approaches targeting multiple enzymatic steps simultaneously [6].

Polyglutamylation of folate cofactors represents a critical mechanism for cellular folate retention and enzyme specificity modulation [10] [13]. Bacterial folate polyglutamylation profiles vary significantly between species, with some organisms producing predominantly monoglutamyl forms while others generate extensive polyglutamyl chains [10]. The length of the glutamate tail directly influences folate bioavailability and enzyme binding affinity, with longer polyglutamyl chains generally exhibiting enhanced cellular retention and increased inhibitory potency against folate-dependent enzymes [13].

Structure-Activity Relationships in Antimetabolite Design

The design of effective antifolate compounds requires careful consideration of multiple structural features that influence enzyme binding affinity, cellular uptake, and metabolic stability [14] [15]. The pteridine ring system serves as the foundational scaffold for most antifolate agents, with the 4-amino substitution being absolutely essential for high-affinity binding to dihydrofolate reductase [16] [12]. This structural modification transforms the natural folate substrate into a tight-binding inhibitor with dissociation constants in the picomolar range [16].

Substitution patterns on the pteridine ring profoundly influence both enzyme selectivity and cellular pharmacokinetics [15] [17]. The N10-methyl substitution, exemplified in methotrexate, provides moderate enhancement of binding affinity while also affecting cellular transport properties [18] [19]. Comparative studies between aminopterin and methotrexate have revealed that the N10-methyl group can either increase or decrease cellular uptake depending on the specific transport mechanism involved [18]. In tumor cells, N10-methylation typically enhances influx by 2-3 fold, while in normal intestinal epithelial cells, the effect can be variable [18].

The para-aminobenzoic acid moiety represents another critical structural element that determines enzyme recognition and binding specificity [14] [17]. Modifications to this aromatic system can significantly alter both dihydrofolate reductase inhibition and cellular transport properties [17]. Ring replacement studies have shown that substitution of the benzene ring with pyridine can improve selectivity for parasitic enzymes over human dihydrofolate reductase, presumably due to differences in active site architecture [17].

The glutamate tail region provides opportunities for modulating cellular uptake, retention, and enzyme selectivity [13] [20]. Polyglutamylation serves as a cellular trapping mechanism, with folylpolyglutamyl synthase catalyzing the sequential addition of glutamate residues to create highly charged, membrane-impermeable metabolites [13]. These polyglutamyl derivatives often exhibit enhanced inhibitory potency against folate-dependent enzymes compared to their monoglutamyl precursors [13]. Furthermore, the polyglutamyl forms can inhibit additional enzymes in the folate pathway, including thymidylate synthase and the transformylases involved in purine biosynthesis [13].

Hydrogen bonding capacity represents a fundamental determinant of inhibitor potency and selectivity [17] [21]. Crystal structure analysis of enzyme-inhibitor complexes has revealed that optimal inhibitors must satisfy the hydrogen bonding requirements of the enzyme active site while avoiding unfavorable steric interactions [17]. The pteridine nitrogens serve as critical hydrogen bond acceptors, while the amino groups function as hydrogen bond donors [21]. Modifications that disrupt these interactions typically result in substantial reductions in binding affinity [17].

The three-dimensional conformation of antifolate compounds significantly influences their biological activity, with planar pteridine ring systems being essential for optimal enzyme binding [17] [5]. Conformational restriction through the incorporation of rigid structural elements can enhance binding affinity by reducing the entropic penalty associated with inhibitor binding [21]. Recent studies have explored spiro ring fusions and other conformational constraints as strategies for improving inhibitor selectivity and potency [21].

Selectivity between human and microbial enzymes represents a critical consideration in antifolate design, particularly for antimicrobial applications [6] [16]. Structural differences between human and bacterial dihydrofolate reductase active sites can be exploited to achieve selective inhibition [16] [22]. For example, trimethoprim exhibits greater than 100,000-fold selectivity for bacterial dihydrofolate reductase over the human enzyme, primarily due to differences in active site architecture and substrate binding preferences [16] [22].

The development of multitarget antifolate compounds represents an emerging strategy for overcoming resistance mechanisms and enhancing therapeutic efficacy [17] [23]. By designing compounds that simultaneously inhibit multiple enzymes in the folate pathway, it becomes possible to achieve synergistic effects while reducing the likelihood of resistance development [17] [23]. Computational fragment-based design approaches have proven particularly valuable for identifying novel pteridine derivatives with balanced multitarget inhibitory profiles [17].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 09-12-2023

Explore Compound Types